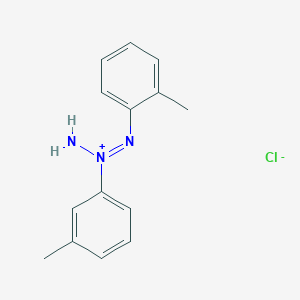

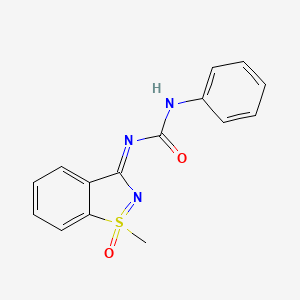

4-((m-Tolyl)azo)-m-toluidinium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorure de 4-((m-tolyl)azo)-m-toluidinium est un composé organique qui appartient à la classe des composés azoïques. Les composés azoïques sont caractérisés par la présence d'une double liaison azote-azote (N=N) et sont largement utilisés dans diverses industries, en particulier dans la production de colorants et de pigments. Le composé chlorure de 4-((m-tolyl)azo)-m-toluidinium est connu pour sa couleur vibrante et est souvent utilisé dans la recherche scientifique et les applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorure de 4-((m-tolyl)azo)-m-toluidinium implique généralement la diazotation de la m-toluidine suivie d'un couplage avec la m-toluidine. Les étapes générales sont les suivantes :

Diazotation : La m-toluidine est traitée avec de l'acide nitreux (généré in situ à partir de nitrite de sodium et d'acide chlorhydrique) pour former le sel de diazonium.

Réaction de couplage : Le sel de diazonium est ensuite mis à réagir avec une autre molécule de m-toluidine en milieu basique pour former le composé azoïque.

Les conditions réactionnelles comprennent souvent le maintien d'une basse température (0-5 °C) pendant l'étape de diazotation pour éviter la décomposition du sel de diazonium. La réaction de couplage est généralement effectuée à température ambiante.

Méthodes de production industrielle

Dans les milieux industriels, la production du chlorure de 4-((m-tolyl)azo)-m-toluidinium suit des étapes similaires, mais à plus grande échelle. Le processus implique un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les réacteurs industriels équipés de systèmes de contrôle de température sont utilisés pour maintenir les conditions requises.

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de 4-((m-tolyl)azo)-m-toluidinium subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents produits selon l'agent oxydant utilisé.

Réduction : La réduction du groupe azo (N=N) peut conduire à la formation d'amines.

Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).

Réduction : Des agents réducteurs tels que le dithionite de sodium (Na2S2O4) et la poudre de zinc en milieu acide sont souvent utilisés.

Substitution : Les réactions de substitution électrophile peuvent être réalisées à l'aide de réactifs tels que le brome (Br2) ou l'acide nitrique (HNO3).

Principaux produits formés

Oxydation : L'oxydation peut conduire à la formation de composés nitro ou de quinones.

Réduction : La réduction aboutit généralement à la formation de dérivés de la m-toluidine.

Substitution : Les réactions de substitution peuvent donner divers dérivés halogénés ou nitrés du composé d'origine.

Applications De Recherche Scientifique

Le chlorure de 4-((m-tolyl)azo)-m-toluidinium a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme colorant et indicateur dans diverses réactions chimiques et techniques analytiques.

Biologie : Employé dans les techniques de coloration pour la microscopie afin de visualiser les composants cellulaires.

Médecine : Étudié pour une utilisation potentielle dans les systèmes d'administration de médicaments et comme outil de diagnostic.

Industrie : Utilisé dans la production de colorants, de pigments et de colorants pour les textiles et les plastiques.

Mécanisme d'action

Le mécanisme d'action du chlorure de 4-((m-tolyl)azo)-m-toluidinium implique principalement son interaction avec les cibles moléculaires par le biais du groupe azo (N=N). Le composé peut subir des réactions photochimiques, conduisant à la formation d'intermédiaires réactifs qui interagissent avec les molécules biologiques. Ces interactions peuvent entraîner des modifications des processus cellulaires, rendant le composé utile dans diverses applications.

Mécanisme D'action

The mechanism of action of 4-((m-Tolyl)azo)-m-toluidinium chloride primarily involves its interaction with molecular targets through the azo group (N=N). The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, making the compound useful in various applications.

Comparaison Avec Des Composés Similaires

Composés similaires

- Chlorure de 4-((p-tolyl)azo)-p-toluidinium

- Chlorure de 4-((o-tolyl)azo)-o-toluidinium

- Chlorure de 4-((m-tolyl)azo)-p-toluidinium

Unicité

Le chlorure de 4-((m-tolyl)azo)-m-toluidinium est unique en raison de sa configuration structurale spécifique, qui influence sa réactivité chimique et ses applications. La position des groupes méthyles (m-tolyl) affecte les propriétés électroniques du composé et l'encombrement stérique, ce qui le distingue de ses isomères.

Propriétés

Numéro CAS |

4335-70-0 |

|---|---|

Formule moléculaire |

C14H16ClN3 |

Poids moléculaire |

261.75 g/mol |

Nom IUPAC |

amino-(3-methylphenyl)-(2-methylphenyl)iminoazanium;chloride |

InChI |

InChI=1S/C14H16N3.ClH/c1-11-6-5-8-13(10-11)17(15)16-14-9-4-3-7-12(14)2;/h3-10H,1-2H3,(H2,15,16);1H/q+1;/p-1 |

Clé InChI |

JLPOYEAHVASJNC-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC(=CC=C1)[N+](=NC2=CC=CC=C2C)N.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)

![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)